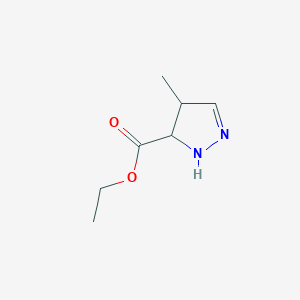
4-(Ethylthio)-3-methylisoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylthio)-3-methylisoxazol-5-amine is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-methyl-4-nitroisoxazole with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by reduction of the nitro group to form the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylthio)-3-methylisoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like palladium on carbon (Pd/C) or iron powder can be used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Ethylthio)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The ethylthio group may participate in binding interactions with proteins or enzymes, while the isoxazole ring can engage in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole: Another compound with an ethylthio group, but with a different heterocyclic core.
2,5-Dimethoxy-4-ethylthiophenethylamine: A phenylalkylamine with similar ethylthio substitution.
Uniqueness
4-(Ethylthio)-3-methylisoxazol-5-amine is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H10N2OS |
|---|---|
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
4-ethylsulfanyl-3-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H10N2OS/c1-3-10-5-4(2)8-9-6(5)7/h3,7H2,1-2H3 |
Clé InChI |
BMXKZSQUQDGPSL-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(ON=C1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12853923.png)



![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12853959.png)



![3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12853979.png)
![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)



![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
